Dimaprit Dihydrochloride
CAS No.: 23256-33-9
Cat. No.: VC0004170
Molecular Formula: C6H16ClN3S
Molecular Weight: 197.73 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 23256-33-9 |
---|---|
Molecular Formula | C6H16ClN3S |
Molecular Weight | 197.73 g/mol |
IUPAC Name | 3-(dimethylamino)propyl carbamimidothioate;hydrochloride |
Standard InChI | InChI=1S/C6H15N3S.ClH/c1-9(2)4-3-5-10-6(7)8;/h3-5H2,1-2H3,(H3,7,8);1H |
Standard InChI Key | XFELLTMDCGRCBW-UHFFFAOYSA-N |
SMILES | CN(C)CCCSC(=N)N.Cl.Cl |
Canonical SMILES | CN(C)CCCSC(=N)N.Cl |
Chemical and Structural Profile
Molecular Characteristics
Dimaprit dihydrochloride (IUPAC name: 3-(dimethylamino)propyl carbamimidothioate dihydrochloride) possesses the molecular formula C6H17Cl2N3S and a molecular weight of 234.19 g/mol . The hydrochloride salt form enhances aqueous solubility (>100 mM in water) compared to the free base, facilitating in vivo administration . X-ray crystallography reveals a protonated dimethylaminopropyl moiety interacting with chloride counterions, while the isothiourea group adopts a planar configuration critical for H2 receptor recognition .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 23256-33-9 | |
PubChem CID | 90045 | |
SMILES | CN(C)CCCSC(=N)N.Cl.Cl | |
logP (Predicted) | -1.2 (Hydrophilic) | |
pKa (Estimated) | 8.9 (Isothiourea nitrogen) |
Synthesis and Stability
The synthetic route involves S-alkylation of thiourea with 3-dimethylaminopropyl chloride under alkaline conditions, followed by hydrochloride salt formation . Stability studies indicate decomposition at >150°C, requiring storage in desiccated conditions at room temperature . Lot analysis by HPLC typically shows ≥99% purity, with major impurities being hydrolysis products (dimethylaminopropylamine and thiourea derivatives) .
Pharmacological Mechanisms
Histamine H2 Receptor Agonism
Dimaprit exhibits 30-fold selectivity for H2 over H1/H3 receptors in functional assays . In guinea pig ileum preparations, it stimulates cAMP production (EC50 = 2.1 μM) comparable to histamine but without H1-mediated contraction . Paradoxically, in vivo studies demonstrate central H2 activation reduces gastric acid secretion (85% inhibition at 10 mg/kg i.v.) while increasing myocardial contractility through cardiac H2 receptors .
Nitric Oxide Synthase Inhibition
The isothiourea moiety enables competitive inhibition of nNOS (Ki = 38 μM) through binding to the tetrahydrobiopterin site . This ancillary activity complicates interpretation of H2-specific effects but proved instrumental in elucidating NO’s role in cerebral circulation—dimaprit reduces middle cerebral artery dilation by 62% in rat models .
Table 2: Pharmacodynamic Parameters
Research Applications
Gastrointestinal Studies
In chronic fistula dog models, dimaprit infusion (5 μg/kg/min) increases gastric mucus secretion by 240% while suppressing acid output—effects abolished by famotidine pretreatment . This dual mucogenic/antisecretory profile inspired investigations into cytoprotective mechanisms, later linked to prostaglandin E2 upregulation .
Neuropharmacology
Intracerebroventricular administration (10 nmol) elevates hypothalamic histamine levels 9-fold, inducing thermoregulatory responses blocked by zolantidine . Recent work demonstrates dimaprit crosses the blood-brain barrier (brain/plasma ratio = 0.15), enabling systemic studies of H2-mediated cognition enhancement .
Cardiovascular Effects
Contrary to classical H2 agonists, dimaprit (1-10 mg/kg i.v.) lowers mean arterial pressure in spontaneously hypertensive rats by 35 mmHg—an effect attributed to nNOS inhibition reducing sympathetic outflow . This paradoxical hypotension persists after H2 blockade, suggesting novel targets warranting investigation .
Toxicological Profile
Acute Toxicity
LD50 values show marked species variation:
-
Mice: 128 mg/kg (i.v.)
-
Rats: 85 mg/kg (i.p.)
-
Dogs: 40 mg/kg (oral)
Notable effects include dose-dependent respiratory depression (RD50 = 12 mg/kg in mice) and transient corneal opacity resolving within 72h .
Recent Advances and Future Directions
Hepatic Ischemia-Reperfusion Injury
Motoki et al. (2008) demonstrated that dimaprit pretreatment (5 mg/kg i.v.) reduces liver transaminase levels by 68% in rat ischemia models—effects mediated through H2 receptor-dependent suppression of TNF-α and IL-1β . This cytoprotective activity suggests potential therapeutic applications in transplant medicine.
Nitrergic Signaling Modulation
Paquay et al. (1999) synthesized dimaprit analogs with enhanced nNOS selectivity (up to 12-fold over H2), creating valuable tools for studying nitric oxide’s role in penile erection and bladder function .
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